2,5-Dimethylhexan-2-amine
Description
2,5-Dimethylhexan-2-amine (CAS: 1184033-97-3) is a branched aliphatic amine with the molecular formula C₈H₁₉N and an average molecular mass of 129.247 g/mol . Its structure features a tertiary amine group at position 2 and methyl substituents at positions 2 and 5 of the hexane backbone, conferring steric hindrance and influencing its reactivity. The compound is synthesized via palladium-catalyzed cross-coupling reactions, yielding a light yellow oil with a modest efficiency of 19% .
This amine is primarily utilized in organic synthesis, such as in the preparation of derivatives like 3-((2,5-dimethylhexan-2-yl)amino)benzonitrile, which has applications in pharmaceutical research . Analytical characterization often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity in detecting low-concentration amines in complex matrices .
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
2,5-dimethylhexan-2-amine |
InChI |
InChI=1S/C8H19N/c1-7(2)5-6-8(3,4)9/h7H,5-6,9H2,1-4H3 |
InChI Key |
PETDUUBILQESSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhexan-2-amine typically involves the alkylation of ammonia or primary amines with alkyl halides. One common method is the reductive amination of ketones or aldehydes with ammonia or amines, followed by reduction with hydrogen or other reducing agents .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium or platinum to facilitate the reduction of intermediate compounds under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylhexan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine to corresponding oxides or other oxidized products.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or sulfonated derivatives
Scientific Research Applications
2,5-Dimethylhexan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 2,5-Dimethylhexan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 2,5-dimethylhexan-2-amine and related compounds:
Key Observations:
- Steric and Electronic Effects : The tertiary amine in this compound reduces nucleophilicity compared to primary/secondary amines like 1,5-dimethylhexyl(methyl)amine, impacting reaction kinetics .
- Functional Group Diversity : Methoxmetamine and DOx derivatives incorporate aromatic/heterocyclic moieties, enabling π-π interactions and distinct pharmacological profiles absent in aliphatic amines .
- Analytical Challenges: Aliphatic amines (e.g., this compound) require advanced LC-MS/MS methods due to low volatility and lack of chromophores, whereas aromatic amines (e.g., DOx) are detectable via immunoassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
